

Spectroscopic Profile of 3-Phenylpyrazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenylpyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **3-Phenylpyrazole** ($C_9H_8N_2$), a heterocyclic aromatic organic compound of interest in medicinal chemistry and materials science. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Phenylpyrazole**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.82	d	H-5 (pyrazole ring)
7.75	m	H-2', H-6' (phenyl)
7.42	t	H-3', H-5' (phenyl)
7.33	t	H-4' (phenyl)
6.70	d	H-4 (pyrazole ring)
13.1 (broad)	s	N-H (pyrazole ring)
Solvent: DMSO-d ₆		

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
151.7	C-3 (pyrazole ring)
133.2	C-5 (pyrazole ring)
130.5	C-1' (phenyl)
128.9	C-3', C-5' (phenyl)
127.8	C-4' (phenyl)
125.4	C-2', C-6' (phenyl)
102.3	C-4 (pyrazole ring)
Solvent: DMSO-d ₆	

Infrared (IR) Spectroscopy

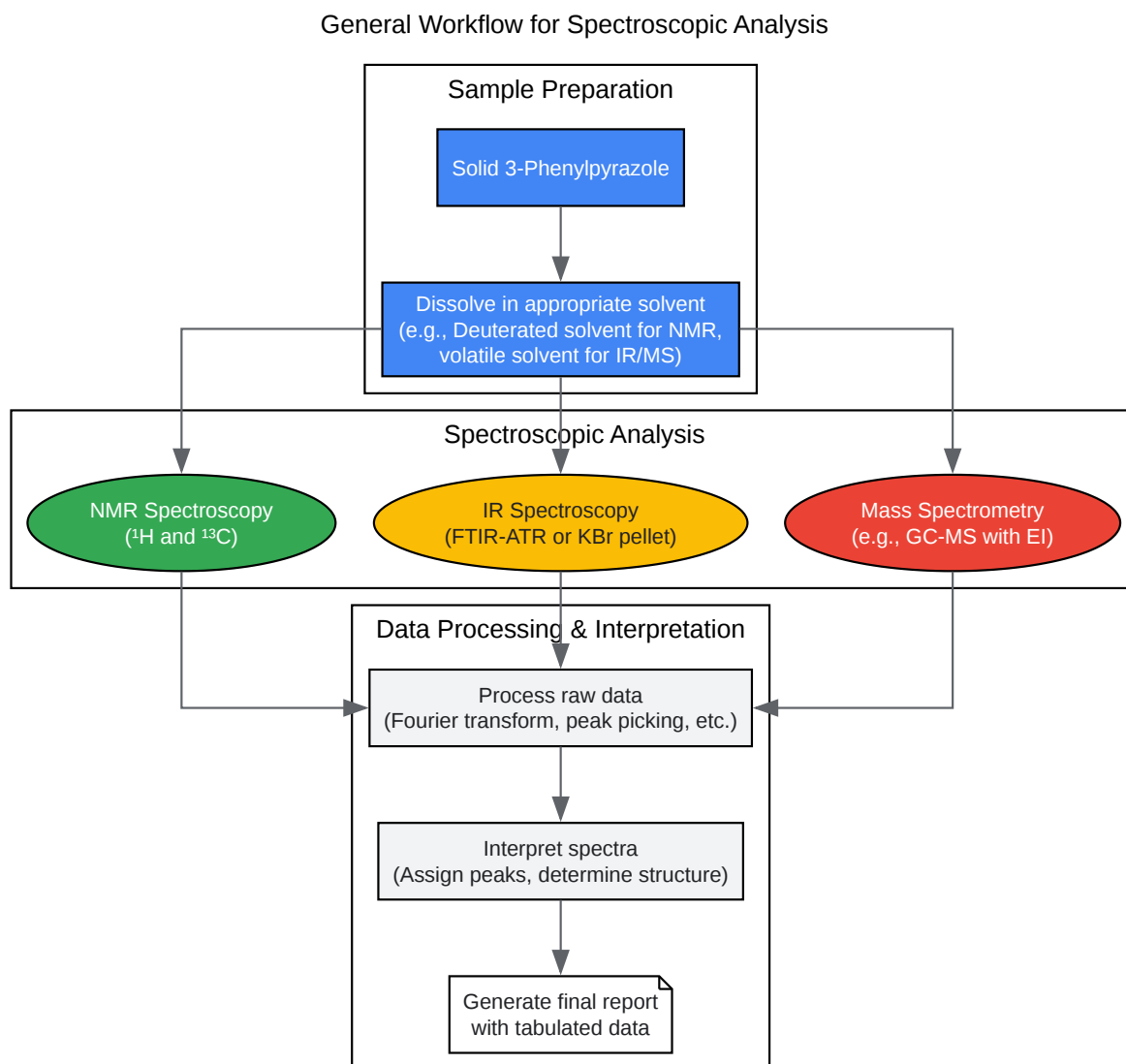
Wavenumber (cm ⁻¹)	Intensity	Assignment
3150 - 3000	Medium	N-H stretch (pyrazole ring)
3100 - 3000	Medium	Aromatic C-H stretch
1605	Medium	C=C stretch (aromatic)
1570	Medium	C=N stretch (pyrazole ring)
1480	Strong	C-C stretch (in-ring)
760, 690	Strong	C-H out-of-plane bend

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
144	99.99	[M] ⁺ (Molecular Ion)
145	10.90	[M+1] ⁺
117	13.40	[M - HCN] ⁺
90	10.90	[C ₇ H ₆] ⁺
77	17.30	[C ₆ H ₅] ⁺

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid sample like **3-Phenylpyrazole** is outlined below.



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Caption: Workflow for Spectroscopic Analysis of **3-Phenylpyrazole**.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of **3-Phenylpyrazole** for ^1H NMR and 20-50 mg for ^{13}C NMR.[1]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a clean, dry vial.[1]
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.[2]
 - Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[1]
 - If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[3]
 - Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[1]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune and match the probe to the appropriate nucleus (^1H or ^{13}C).
 - Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
 - Acquire the Free Induction Decay (FID) signal.
- Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale using the TMS signal (set to 0.00 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.
- Pick and list the peaks for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy (FTIR-ATR Method)

- Sample Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **3-Phenylpyrazole** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is commonly recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

- Identify and label the significant absorption peaks.
- Correlate the observed absorption bands with specific functional group vibrations using standard correlation tables.

Mass Spectrometry (MS) (Electron Ionization - EI)

- Sample Introduction:
 - Dissolve a small amount of **3-Phenylpyrazole** in a volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by coupling the spectrometer with a gas chromatograph (GC-MS).
 - In the ion source, the sample is vaporized by heating under a high vacuum.^[4]
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV) in the ion source.
 - This bombardment dislodges a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion ($M^{+\bullet}$).
 - The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.^[4]
- Mass Analysis and Detection:
 - The positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
 - The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge ratio (m/z).^[4]
 - The separated ions are detected, and their abundance is recorded.

- The resulting mass spectrum is a plot of relative ion abundance versus m/z . The most abundant ion is designated as the base peak with a relative intensity of 100%.

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